molecular formula C8H9N5 B8636867 4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine

4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine

Cat. No. B8636867
M. Wt: 175.19 g/mol
InChI Key: DGDRQCAILRZLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216173B2

Procedure details

The 1:1 regioisomeric mixture of N-benzyl-4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine (316 mg, 1.19 mmol) and N-benzyl-4-methyl-6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine (316 mg, 1.19 mmol) from the previous step was dissolved in methanol (10 mL). Hydrochloric acid (37% in water, 1.96 mL, 23.8 mmol) and palladium on carbon (127 mg, 0.119 mmol, 10 wt %) were added. The flask was fitted with a hydrogen balloon and evacuated and backfilled with hydrogen (3×). The reaction mixture was stirred under an atmosphere of hydrogen for 14 hours. The reaction mixture was filtered, diluted with sodium hydroxide (1.0 M in water, 30 mL, 30 mmol), and extracted with ethyl acetate (3×). The combined organics were dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification by silica gel chromatography (25-50% ethyl acetate/hexanes, linear gradient) afforded 4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine. MS ESI calc'd. for C8H10N5 [M+H]+ 176. found 176. 1H NMR (500 MHz, CD3OD) δ 7.93 (s, 2H), 7.11 (s, 1H), 6.40 (s, 1H), 2.30 (s, 3H).
Name
N-benzyl-4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine
Quantity
316 mg
Type
reactant
Reaction Step One
Name
N-benzyl-4-methyl-6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
1.96 mL
Type
reactant
Reaction Step Two
Quantity
127 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([N:16]2[N:20]=[CH:19][CH:18]=[N:17]2)[N:10]=1)C1C=CC=CC=1.C(NC1C=C(C)C=C(N2C=CN=N2)N=1)C1C=CC=CC=1.Cl.[H][H].[OH-].[Na+]>CO.[Pd]>[CH3:15][C:13]1[CH:12]=[C:11]([N:16]2[N:20]=[CH:19][CH:18]=[N:17]2)[N:10]=[C:9]([NH2:8])[CH:14]=1 |f:4.5|

Inputs

Step One
Name
N-benzyl-4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine
Quantity
316 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=NC(=CC(=C1)C)N1N=CC=N1
Name
N-benzyl-4-methyl-6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine
Quantity
316 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=NC(=CC(=C1)C)N1N=NC=C1
Step Two
Name
Quantity
1.96 mL
Type
reactant
Smiles
Cl
Name
Quantity
127 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under an atmosphere of hydrogen for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (25-50% ethyl acetate/hexanes, linear gradient)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CC1=CC(=NC(=C1)N1N=CC=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.